
m-Tolylmagnesium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Tolylmagnesium Bromide is a Grignard reagent, which is generally used to synthesize stable aromatic radical species . It is also used in a variety of aromatic cross-coupling reactions . It is an intermediate used in the synthesis of 13-Fluorodibenzo [a,i]pyrene .
Synthesis Analysis
This compound can be synthesized by reacting halogenated hydrocarbons with magnesium metal in anhydrous solvents . It is also used to prepare an iridium (I) mesityl complex named Ir (o -tolyl) (CO) (dppe) and 4- (2-Methylphenyl)-4-oxobutanoic acid .Molecular Structure Analysis
The molecular formula of this compound is C7H7BrMg . The structure of this compound is represented by the SMILES stringCc1ccc([Mg]Br)cc1 . Chemical Reactions Analysis
This compound is used in Grignard reactions . The concentration of this compound in these reactions is typically 1.0 M in THF .Physical And Chemical Properties Analysis
This compound is a yellow to brown liquid . The boiling point is 65-67 °C and the density is 1.002 g/mL at 25 °C .Applications De Recherche Scientifique
1. Synthesis and Stereochemistry
m-Tolylmagnesium bromide has been used in stereochemical studies and synthesis. For instance, it was added with high enantioselectivity to a cyclic enoylsultam, resulting in a stereochemical outcome opposite to that reported for acyclic enoylsultams. This discovery facilitated the enantioselective synthesis of antispermatogenic hexahydroindenopyridines and helped determine the active enantiomer's absolute configuration (Jump, McPhail, & Cook, 1997).
2. Formation of Complex Metal Compounds
The interaction of this compound with other compounds has been pivotal in forming complex metal compounds. Notably, its interaction with osmium tetraoxide led to the isolation of homoleptic, tetrahedral osmium(IV) compounds. These compounds were structurally determined through X-ray crystallography, showcasing its utility in the synthesis of novel organometallic compounds (Stavropoulos et al., 1987).
3. Catalysis in Cross-Coupling Reactions
This compound has been used in various catalytic processes, especially in cross-coupling reactions. For example, its use with iron complexes with chelating amine ligands in cross-coupling reactions indicated that the performance of the pre-catalyst is inversely proportional to the strength of the chelate effect of the amine ligand. This insight aids in understanding the mechanisms involved in such catalytic processes (Bedford et al., 2016).
Mécanisme D'action
Target of Action
m-Tolylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are widely used in organic synthesis . The primary targets of this compound are halogenated hydrocarbons .
Mode of Action
This compound interacts with its targets, the halogenated hydrocarbons, in anhydrous solvents such as diethyl ether . This interaction results in the formation of a new compound with a formula “RMgX” .
Biochemical Pathways
The interaction of this compound with halogenated hydrocarbons affects the biochemical pathways involved in organic synthesis . The resulting changes include the formation of new organometallic compounds that can be used in a variety of cross-coupling reactions .
Pharmacokinetics
As a grignard reagent, it is typically used in solution form and is usually a clear solution that can range from grayish-white to light brown . Its bioavailability would depend on the specific conditions of the reaction it is used in.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of new organometallic compounds . These compounds can be used in further reactions, contributing to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it needs to be stored under inert gas and away from moisture, as it is moisture sensitive . The reaction of this compound with halogenated hydrocarbons needs to be carried out in anhydrous solvents . Furthermore, the temperature of the environment can affect the solubility of the reagent and the rate of the reaction .
Safety and Hazards
Orientations Futures
Grignard reagents like m-Tolylmagnesium Bromide have been widely used in organic synthesis . They are expected to continue to play a significant role in the field of organic chemistry.
Relevant Papers A paper titled “Remarkable hydrogen storage properties for nanocrystalline MgH2 synthesised by the hydrogenolysis of Grignard reagents” discusses the use of this compound in the synthesis of MgH2 nanoparticles .
Propriétés
IUPAC Name |
magnesium;methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWSLDWZAMJHU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

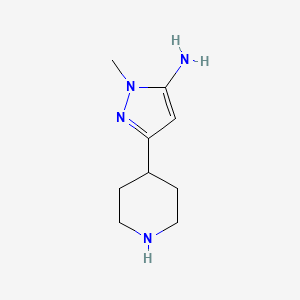
![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)

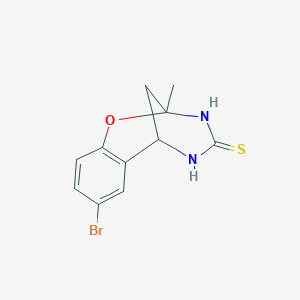
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)
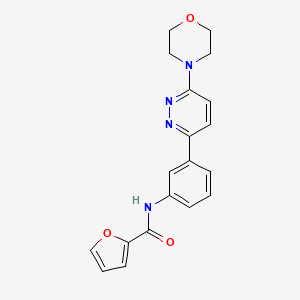
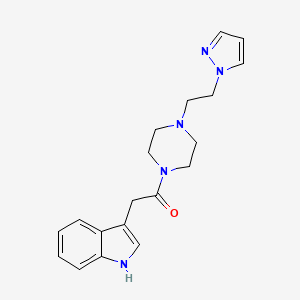
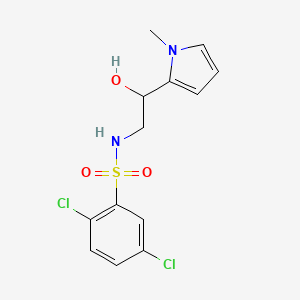
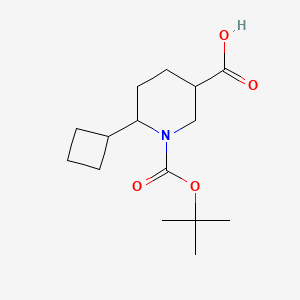
![ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2573571.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)
